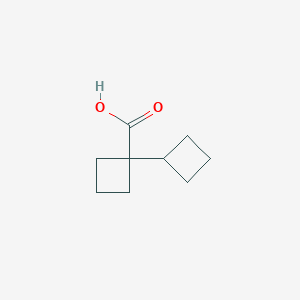

1-Cyclobutylcyclobutane-1-carboxylic acid

Description

Architectural Significance of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, holds a unique and significant position in the field of organic chemistry. nih.gov Its structure deviates considerably from the ideal tetrahedral bond angle of 109.5°, resulting in significant angle and torsional strain. masterorganicchemistry.com This inherent ring strain, with a calculated energy of 26.3 kcal mol⁻¹, is a defining characteristic that dictates its reactivity and architectural utility. nih.govmasterorganicchemistry.com Despite this strain, cyclobutane rings are found in a variety of natural products, including those from plant and marine species, where they contribute to the molecule's biological activity. nih.govrsc.org

In synthetic organic chemistry, the puckered three-dimensional structure of the cyclobutane ring offers a distinct conformational scaffold. nih.govbaranlab.org This non-planar geometry allows chemists to escape the "flatland" of aromatic and olefinic systems, providing access to novel chemical space. researchgate.net The longer C-C bond lengths (approximately 1.56 Å) compared to ethane (B1197151) (1.54 Å) are a consequence of 1,3 C-C non-bonding repulsions. nih.gov This structural feature, along with its relative chemical inertness for a strained ring, makes it an attractive motif in medicinal chemistry. nih.gov Cyclobutane moieties have been incorporated into drug candidates to improve metabolic stability, direct pharmacophore groups, and fill hydrophobic pockets. nih.gov Furthermore, the inherent strain energy of cyclobutanes makes them valuable intermediates in organic synthesis, as the release of this strain can be a driving force for various chemical transformations. baranlab.org

Central Role of the Carboxyl Functionality in Synthetic Design and Chemical Biology

The carboxyl group (-COOH) is one of the most important functional groups in organic chemistry and plays a central role in both synthetic design and chemical biology. researchgate.net Its significance stems from its acidity and its ability to participate in a wide range of chemical transformations. nih.gov In biological systems, carboxylic acids are fundamental components of amino acids, fatty acids, and intermediates in metabolic pathways like the Krebs cycle. nih.govresearchgate.net

From a synthetic perspective, the carboxyl group is a versatile handle that can be converted into a plethora of other functional groups, including esters, amides, acid chlorides, and alcohols. This versatility makes it a cornerstone in the design and synthesis of complex organic molecules. cd-bioparticles.com In medicinal chemistry, the incorporation of a carboxylic acid moiety can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. nih.gov The ionized form, carboxylate, enhances water solubility, which is often crucial for drug delivery and bioavailability. researchgate.net Moreover, the ability of the carboxyl group to form strong electrostatic interactions and hydrogen bonds often makes it a key determinant in drug-target binding interactions. researchgate.netnih.gov This is evident in the structures of numerous marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov

Positioning of 1-Cyclobutylcyclobutane-1-carboxylic acid within Strain-Ring Systems Research

The study of strained-ring systems, such as those containing cyclopropane (B1198618) and cyclobutane rings, is a vibrant area of chemical research. researchgate.netdigitellinc.com These systems are of interest not only for their unique structural and electronic properties but also for their presence in architecturally complex and biologically active natural products. rsc.orgresearchgate.net Research in this area often focuses on developing new synthetic methodologies for the construction of these strained rings and exploring their reactivity. rsc.org

This compound, with its spirocyclic structure featuring two cyclobutane rings joined at a single carbon and bearing a carboxylic acid functionality, represents a fascinating and specific niche within this broader field. Its structure embodies the challenges and opportunities associated with strained systems. The presence of two strained rings directly connected to a quaternary carbon center amplifies the inherent strain and introduces unique conformational constraints. The carboxylic acid group provides a reactive site for further chemical modification, allowing for the exploration of this novel scaffold in various applications, potentially in materials science or as a building block for more complex molecules. The study of such a molecule contributes to a deeper understanding of the physical and chemical properties of polycyclic strained systems and can inspire the development of new synthetic strategies and novel molecular architectures.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Canonical SMILES | C1CC(C1)(C2CCC2)C(=O)O |

| InChI Key | N/A |

| CAS Number | N/A |

Properties

IUPAC Name |

1-cyclobutylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9(5-2-6-9)7-3-1-4-7/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELRFWNPNKRGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Cyclobutylcyclobutane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Pathways of the Carboxyl Group

The carboxyl group of 1-Cyclobutylcyclobutane-1-carboxylic acid is the primary site for nucleophilic acyl substitution. masterorganicchemistry.comfiveable.melibretexts.org These reactions involve the replacement of the hydroxyl (-OH) group by another nucleophile, proceeding through a tetrahedral intermediate. youtube.com The reactivity of the carbonyl carbon is influenced by the steric bulk of the adjacent spirocyclic cyclobutane (B1203170) system, which can hinder the approach of nucleophiles. orgsyn.org

Esterification and Transesterification

Esterification of carboxylic acids is typically an acid-catalyzed condensation reaction with an alcohol. pressbooks.pubmasterorganicchemistry.com For sterically hindered acids like this compound, direct esterification may require forcing conditions or specialized reagents to overcome the steric hindrance around the carbonyl group. orgsyn.org

Common methods that can be employed include:

Fischer Esterification : This equilibrium process involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com Driving the reaction to completion often requires the removal of water as it is formed. libretexts.org

Dicyclohexylcarbodiimide (DCC) Coupling : In this method, DCC is used as a coupling agent along with a catalyst like 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. orgsyn.orgrug.nl This method is effective for esterifying sterically hindered substrates. orgsyn.org

The table below summarizes typical conditions for esterification of sterically hindered carboxylic acids.

| Method | Reagents | Typical Conditions | Yield |

| Fischer Esterification | Excess Alcohol, H₂SO₄ (cat.) | Reflux | Moderate to Good |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Dichloromethane, Room Temp | Good to Excellent |

This table presents generalized data for sterically hindered carboxylic acids and is illustrative for this compound.

Amidation Reactions and Peptide Coupling

The formation of an amide bond from this compound and an amine is challenging due to the formation of an unreactive ammonium carboxylate salt. mdpi.com Therefore, the carboxylic acid must be activated. This is commonly achieved using peptide coupling reagents, which are designed to facilitate amide bond formation under mild conditions, even with sterically demanding or electronically deactivated substrates. uni-kiel.debachem.com

Key coupling reagents and their mechanisms include:

Carbodiimides (DCC, DIC) : Similar to esterification, these reagents activate the carboxylic acid. The resulting O-acylisourea intermediate is susceptible to nucleophilic attack by an amine to form the amide. libretexts.orgyoutube.com

Onium Salts (HBTU, HATU, PyBOP) : These reagents convert the carboxylic acid into a more reactive activated ester in situ. sigmaaldrich.comnih.gov For example, HBTU reacts with the carboxylate to form an OBt ester, which is highly reactive towards amines. sigmaaldrich.com HATU, which forms a more reactive OAt ester, is particularly effective for difficult couplings involving hindered amino acids. uni-kiel.desigmaaldrich.com

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions like racemization when chiral amines are used. uni-kiel.de

| Coupling Reagent | Description | Base Typically Used |

| DCC | Dicyclohexylcarbodiimide | N/A |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Hünig's base |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, Collidine |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA |

This table lists common peptide coupling reagents applicable for the amidation of this compound.

Anhydride Formation

Symmetrical anhydrides of this compound can be synthesized, typically by reacting the carboxylic acid with a dehydrating agent or by using an activated derivative. One common laboratory method involves the reaction of the carboxylic acid with an acid chloride, often in the presence of a non-nucleophilic base like pyridine. libretexts.orgkhanacademy.org

For example, two equivalents of the carboxylic acid can be treated with one equivalent of a dehydrating agent like dicyclohexylcarbodiimide (DCC). Alternatively, the carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂), which then reacts with a second molecule of the carboxylic acid (or its carboxylate salt) to furnish the anhydride. libretexts.orgyoutube.com Cyclic anhydrides can often be formed by simply heating the corresponding dicarboxylic acid, a pathway not directly applicable here but relevant to cyclobutane chemistry in general. libretexts.orggoogle.com

Reactions Involving the Cyclobutane Moiety

The spiro[3.3]heptane skeleton of the molecule is characterized by significant ring strain, which is a key driver for its reactivity. chemrxiv.orgnih.gov Reactions involving the cyclobutane rings can either relieve this strain through ring-opening or modify the ring structure while preserving the core skeleton.

Strain-Release Processes and Ring-Opening Reactions

The high ring strain inherent in the bicyclobutyl system (approximately 66 kcal/mol for bicyclo[1.1.0]butane) makes it susceptible to reactions that lead to more stable, less strained structures. rsc.orgnsf.gov While this compound is more stable than highly reactive bicyclo[1.1.0]butanes, its spirocyclic nature still imparts considerable strain that can be harnessed. nih.govresearchgate.net

Reactions can be initiated thermally, photochemically, or through catalysis, often involving cleavage of the central C-C bond or peripheral bonds of the cyclobutane rings. For instance, related strained systems like bicyclo[1.1.0]butanes (BCBs) undergo cycloaddition reactions where the central bond is cleaved, reacting as a 1,3-dipole equivalent. nih.gov Acid-mediated semipinacol rearrangements in related bicyclobutyl systems can lead to ring expansion and the formation of new spirocyclic ketones. nih.gov These types of strain-release pathways represent potential, albeit underexplored, reactivity for this compound and its derivatives. rsc.orgudel.edu

Functionalization of the Cyclobutane Skeleton

Direct functionalization of the C-H bonds of the cyclobutane rings presents a significant challenge because these bonds have high s-character and are generally stronger and less reactive than C-H bonds in unstrained alkanes. nih.gov However, modern synthetic methods have enabled such transformations.

Directed C-H functionalization is a powerful strategy where the carboxylic acid group can be used as a directing group to guide a metal catalyst to specific C-H bonds on the cyclobutane rings. nih.govacs.org For instance, the carboxylic acid can be converted into an amide with a directing group like 8-aminoquinoline. researchgate.net A palladium catalyst can then coordinate to the directing group and selectively activate and functionalize a proximal C-H bond, for example, through arylation. acs.orgbaranlab.org This approach allows for the controlled introduction of new substituents onto the cyclobutane skeleton, providing access to a wide range of complex derivatives. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Description |

| Directed C-H Arylation | Pd(OAc)₂, 8-aminoquinoline directing group, Aryl Halide | The carboxyl group is converted to a directing amide, which guides a palladium catalyst to selectively functionalize a C-H bond on the cyclobutane ring. acs.orgresearchgate.net |

| Rhodium-Catalyzed C-H Insertion | Rh₂(OAc)₄, Diazo compound | A rhodium carbene, generated from a diazo compound, can insert into a C-H bond of the cyclobutane ring. nih.gov |

This table outlines modern synthetic methods for the functionalization of C-H bonds on cyclobutane rings.

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. For this compound, several mechanistic pathways for decarboxylation can be considered, although the steric hindrance at the α-carbon likely necessitates more forcing conditions compared to less substituted acids.

Thermal Decarboxylation: Simple thermal decarboxylation of saturated monocarboxylic acids is generally difficult and requires high temperatures. The stability of the potential carbanion intermediate is a key factor. For this compound, heating alone is unlikely to be an efficient method for decarboxylation due to the instability of the resulting primary carbanion on the cyclobutane ring. In contrast, related compounds like cyclobutane-1,1-dicarboxylic acids undergo thermal decarboxylation more readily, as the second carboxyl group stabilizes the intermediate. thieme-connect.dewikipedia.orgorgsyn.org

Oxidative Decarboxylation: Oxidative decarboxylation methods provide a more viable route for the removal of the carboxyl group from compounds like this compound. These reactions proceed through radical intermediates.

Hunsdiecker Reaction: This classic method involves the reaction of a silver salt of the carboxylic acid with a halogen, typically bromine. The reaction proceeds via a radical mechanism, yielding a cyclobutylcyclobutyl bromide. While effective for many carboxylic acids, the applicability to highly hindered systems may vary. libretexts.org

Photoredox Catalysis: Modern photoredox catalysis offers a mild and efficient method for the decarboxylation of carboxylic acids. researchgate.netorganic-chemistry.org In a typical system, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate to a carboxyl radical, which then readily loses CO₂ to form a cyclobutylcyclobutyl radical. This radical can then be trapped by a suitable reagent or undergo other radical-mediated transformations.

Kolbe Electrolysis: The Kolbe electrolysis is an electrochemical method that involves the anodic oxidation of a carboxylate salt. wikipedia.orgaakash.ac.invedantu.compurechemistry.orgorganic-chemistry.org For this compound, this process would lead to a decarboxylative dimerization. The mechanism involves the formation of a cyclobutylcyclobutyl radical at the anode, which then dimerizes to form bis(1-cyclobutylcyclobutyl).

Table 1: Potential Decarboxylation Reactions of this compound (Inferred)

| Reaction Name | Reagents | Probable Major Product | Key Intermediate |

| Thermal Decarboxylation | Heat | Inefficient/No reaction | Unstable carbanion |

| Hunsdiecker Reaction | Ag₂O, Br₂ | 1-Bromo-1-cyclobutylcyclobutane | Radical |

| Photoredox Decarboxylation | Photocatalyst, Light | Varies with trapping agent | Radical |

| Kolbe Electrolysis | Electrolysis of salt | Bis(1-cyclobutylcyclobutyl) | Radical |

Redox Chemistry of the Carboxylic Acid Functionality

The redox chemistry of this compound is primarily focused on the carboxylic acid group, as the saturated cyclobutane rings are generally resistant to mild oxidation or reduction.

Reduction of the Carboxylic Acid: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol.

Reduction with Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk The reaction proceeds via the formation of an aluminum salt of the carboxylate, which is then further reduced. The expected product from the reduction of this compound would be (1-cyclobutylcyclobutyl)methanol. Diborane (B₂H₆) is another reagent that can effect this transformation. libretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgdocbrown.info

Oxidation of the Carboxylic Acid: Further oxidation of the carboxylic acid group itself invariably leads to decarboxylation, as discussed in the previous section. The saturated hydrocarbon framework of the cyclobutane rings is expected to be inert to common oxidizing agents under mild conditions. More aggressive oxidation would likely lead to ring opening and degradation of the molecule.

Table 2: Potential Redox Reactions of the Carboxylic Acid Functionality of this compound (Inferred)

| Reaction Type | Reagents | Probable Major Product | Change in Oxidation State of Carboxyl Carbon |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (1-Cyclobutylcyclobutyl)methanol | +3 to -1 |

| Oxidation | See Oxidative Decarboxylation | Products of decarboxylation | +3 to +4 (in CO₂) |

Chemical Derivatives and Transformations of 1 Cyclobutylcyclobutane 1 Carboxylic Acid

Synthesis and Reactivity of Acid Halides (Acyl Halides)

Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other functional groups. libretexts.orgwikipedia.org

Synthesis: The most common method for converting a carboxylic acid to its corresponding acid chloride is treatment with thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org The reaction with thionyl chloride, for instance, proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.orgyoutube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. youtube.com

The synthesis of 1-Cyclobutylcyclobutane-1-carbonyl chloride would follow this general principle.

Reactivity: Due to the electron-withdrawing nature of the halogen and the carbonyl oxygen, the carbonyl carbon of an acid halide is highly electrophilic and susceptible to nucleophilic attack. libretexts.org This high reactivity makes them excellent acylating agents. They readily react with a wide range of nucleophiles in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides. libretexts.orglibretexts.org For example, reaction with an alcohol yields an ester, while reaction with ammonia (B1221849) or an amine yields an amide. libretexts.orglibretexts.org

| Reaction Type | Nucleophile (Nu-H) | Product |

| Hydrolysis | Water (H₂O) | 1-Cyclobutylcyclobutane-1-carboxylic acid |

| Alcoholysis (Esterification) | Alcohol (R'-OH) | Alkyl 1-cyclobutylcyclobutane-1-carboxylate |

| Aminolysis (Amidation) | Ammonia/Amine (R'R''NH) | 1-Cyclobutylcyclobutane-1-carboxamide |

This table illustrates the primary nucleophilic acyl substitution reactions of 1-Cyclobutylcyclobutane-1-carbonyl chloride.

Amides and Lactams as Key Derivatives

Amides are another crucial class of carboxylic acid derivatives, known for their stability and presence in many biologically active molecules.

Synthesis of Amides: Amides can be prepared by the reaction of this compound or its derivatives with ammonia, primary amines, or secondary amines. Direct reaction between the carboxylic acid and an amine is possible but typically requires high temperatures or the use of a coupling agent (e.g., HATU, DCC) to facilitate the dehydration. nih.gov A more common and efficient laboratory method is the aminolysis of the more reactive 1-Cyclobutylcyclobutane-1-carbonyl chloride. libretexts.org This reaction is generally rapid at room temperature. libretexts.org An excess of the amine or the addition of a base is often used to neutralize the generated HCl. libretexts.org

| Amine | Amide Product Type | Product Name Example |

| Ammonia (NH₃) | Primary Amide | 1-Cyclobutylcyclobutane-1-carboxamide |

| Methylamine (CH₃NH₂) | Secondary Amide | N-methyl-1-cyclobutylcyclobutane-1-carboxamide |

| Dimethylamine ((CH₃)₂NH) | Tertiary Amide | N,N-dimethyl-1-cyclobutylcyclobutane-1-carboxamide |

This table provides examples of amide derivatives synthesized from this compound.

Lactams: Lactams are cyclic amides. youtube.com Similar to the situation with lactones, the formation of a lactam from this compound is not possible without prior modification of the molecular structure. An amino group would need to be introduced onto one of the cyclobutane (B1203170) rings to enable an intramolecular amidation reaction, leading to the formation of a cyclic amide structure.

Nitrile Derivatives and Their Chemical Utility

Nitriles represent another functional group that can be derived from carboxylic acids, offering a different spectrum of chemical reactivity.

Synthesis of Nitriles: The conversion of a carboxylic acid to a nitrile is typically a two-step process. First, this compound is converted into the corresponding primary amide, 1-Cyclobutylcyclobutane-1-carboxamide, as described previously. Subsequently, this primary amide is dehydrated using a strong dehydrating agent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride. libretexts.org This process removes the two hydrogen atoms and the oxygen atom of the amide group, forming the carbon-nitrogen triple bond of the nitrile.

The resulting compound would be 1-Cyclobutylcyclobutane-1-carbonitrile.

Chemical Utility: The nitrile group is a versatile synthetic handle. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. libretexts.org More importantly, it can be reduced to a primary amine (1-cyclobutylcyclobutan-1-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄), providing a pathway to amine derivatives. libretexts.org Furthermore, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in public literature, the principles of SAR can be applied to understand how these chemical modifications would likely influence biological activity. SAR explores the link between a molecule's chemical structure and its biological effect. uc.pt

The transformation of the carboxylic acid group into its various derivatives systematically alters key physicochemical properties that are critical for interaction with biological targets, such as enzymes or receptors.

Hydrogen Bonding: The parent carboxylic acid can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the C=O oxygen). drugdesign.org Converting it to an ester removes the hydrogen bond donor capability. Amides, however, retain different hydrogen bonding profiles; primary and secondary amides can act as both donors and acceptors, while tertiary amides are only acceptors.

Lipophilicity: Esterification or conversion to a tertiary amide generally increases a molecule's lipophilicity (fat-solubility) by masking the polar carboxylic acid group. This can significantly affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Profile: The addition of different alkyl or aryl groups to the ester or amide functionality alters the size and shape (steric bulk) of the molecule. This can influence how well the molecule fits into a specific binding pocket of a biological target.

Acidity/Basicity: The parent compound is acidic. Its derivatives, such as esters, amides, and nitriles, are generally neutral under physiological conditions. This change in ionization state can dramatically alter solubility and the potential for ionic interactions with a receptor.

| Derivative Type | Key Property Changes from Parent Acid | Potential SAR Implications |

| Acid Halide | Highly reactive, not stable in biological systems | Primarily a synthetic intermediate, not for direct biological testing. |

| Ester | Increased lipophilicity, loss of H-bond donor | Altered cell membrane permeability; loss of key H-bond interaction. |

| Amide (Primary/Secondary) | Maintained H-bond donor/acceptor ability, generally less polar than acid | May mimic or replace interactions of the parent acid; steric bulk can be tuned with substituents. |

| Amide (Tertiary) | Increased lipophilicity, H-bond acceptor only | Similar to esters but with different steric and electronic properties. |

| Nitrile | Increased polarity compared to esters, can be an H-bond acceptor | Acts as a polar, non-ionizable group; can be a bioisostere for other functional groups. |

This table summarizes the conceptual basis for SAR studies on the derivatives of this compound.

Stereochemistry and Conformational Analysis of 1 Cyclobutylcyclobutane 1 Carboxylic Acid and Its Analogs

Chirality and Enantiomeric Considerations

1-Cyclobutylcyclobutane-1-carboxylic acid possesses a single stereocenter at the C1 position of the carboxylic acid-bearing cyclobutane (B1203170) ring. This carbon atom is bonded to four distinct substituent groups: a cyclobutyl group, a carboxyl group, and the C2 and C4 carbons of the cyclobutane ring to which it belongs. The presence of this chiral center means the molecule is not superimposable on its mirror image, and therefore, can exist as a pair of enantiomers: (R)-1-Cyclobutylcyclobutane-1-carboxylic acid and (S)-1-Cyclobutylcyclobutane-1-carboxylic acid.

These stereoisomers are expected to have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal and opposite directions. The separation of these enantiomers would require chiral resolution techniques or asymmetric synthesis. google.com Such individual stereoisomers are crucial in fields like medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Diastereoselective and Enantioselective Synthetic Strategies

While specific synthetic routes for this compound are not extensively detailed in the literature, the stereoselective synthesis of analogous substituted cyclobutanes has been an area of active research. These strategies provide a framework for the potential enantioselective or diastereoselective production of the title compound.

Diastereoselective Strategies: A common approach involves the reduction of a prochiral precursor. For instance, the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. acs.org The stereochemical outcome of such reactions is influenced by factors like the choice of reducing agent, solvent, and reaction temperature, which can be optimized to favor the desired diastereomer. acs.org

Enantioselective Strategies: Achieving enantioselectivity typically requires the use of chiral catalysts, auxiliaries, or starting materials. Several powerful methods have been developed for the synthesis of various chiral cyclobutane derivatives:

Heteroatom-Directed Conjugate Addition: The synthesis of chiral cyclobutanes can be achieved through a heteroatom-directed conjugate addition where a carbanion intramolecularly attacks an epoxide, leading to the formation of the cyclobutane ring. nih.gov

Asymmetric [2+2] Cycloaddition: This method involves the light-induced reaction of two alkene components, often mediated by a chiral photosensitizer or catalyst, to form a cyclobutane ring with high enantioselectivity.

Chiral Scaffolds: Polyfunctional cyclobutane β-amino acids with defined stereochemistry can serve as versatile chiral precursors for producing a variety of complex molecules. researchgate.net

These methods highlight the diverse toolkit available to organic chemists for controlling the stereochemistry of cyclobutane rings, which could be adapted for the synthesis of enantiomerically enriched this compound.

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Diastereoselective Reduction | Reduction of a cyclobutylidene Meldrum's acid derivative using NaBH₄ to form a cis-1,3-disubstituted cyclobutane. | Control of solvent and temperature is crucial for selectivity. Can be scaled up and avoids chromatography. | acs.org |

| Heteroatom-Directed Conjugate Addition | Intramolecular attack of a carbanion on an epoxide to form the cyclobutane ring, starting from chiral carbohydrates. | Produces enantiomerically pure cyclobutanes. | nih.gov |

| Use of Chiral Scaffolds | Selective transformations of protected cyclobutane β-amino acids to create highly functionalized, chiral molecules. | Provides versatile chiral precursors for more complex targets. | researchgate.net |

Conformational Preferences and Energy Landscapes

The three-dimensional structure of this compound is dictated by the conformational preferences of its two cyclobutane rings. A cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.com This puckering is a dynamic process, with the ring rapidly interconverting between equivalent puckered conformations at room temperature. dalalinstitute.com

The equilibrium dihedral angle of an unsubstituted cyclobutane ring has been determined to be approximately 28-35°. researchgate.net The barrier to inversion (the energy required to flatten the ring during interconversion) is relatively low, calculated to be around 518 cm⁻¹ (1.48 kcal/mol). researchgate.net

For a substituted cyclobutane like this compound, the substituents can occupy two distinct positions: axial and equatorial-like. The conformational landscape becomes significantly more complex:

Ring Puckering: Both cyclobutane rings will be puckered.

Substituent Orientation: The large cyclobutyl and carboxylic acid groups on the C1 carbon will have a preference for the more sterically favorable equatorial positions to minimize steric hindrance. acs.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Ring Conformation | Puckered / Butterfly | Relieves torsional strain from eclipsed hydrogens. | libretexts.orgdalalinstitute.com |

| Ring Dihedral Angle (θz) | 27.9 ± 1.6° | Quantifies the degree of puckering from a planar structure. | researchgate.netresearcher.life |

| Inversion Barrier | ~518 cm⁻¹ (1.48 kcal/mol) | Energy for the ring to pass through a planar transition state during conformational inversion. | researchgate.net |

| C-C Bond Length (rz) | 1.552 ± 0.001 Å | Slightly longer than in unstrained alkanes due to ring strain. | researchgate.netresearcher.life |

Computational and Theoretical Investigations of 1 Cyclobutylcyclobutane 1 Carboxylic Acid

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and inherent reactivity of 1-Cyclobutylcyclobutane-1-carboxylic acid. core.ac.ukmdpi.com DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecular systems. mdpi.com

At the core of these investigations is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic properties can be calculated. The distribution of electrons across the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from the energies of these frontier orbitals. d-nb.info These descriptors help in predicting how this compound will interact with other chemical species. For instance, the Fukui function can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. d-nb.info

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich regions (typically colored in shades of red) and electron-poor regions (colored in shades of blue). For this compound, the MEP would likely show a high electron density around the oxygen atoms of the carboxylic acid group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Electronegativity (χ) | 2.65 | eV |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While QM methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view into its dynamic behavior over time. utupub.fi MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of this compound. utupub.fi

The two cyclobutyl rings in this molecule are not static; they can pucker and rotate relative to each other. Furthermore, the carboxylic acid group can rotate around the carbon-carbon single bond connecting it to the cyclobutane (B1203170) ring. MD simulations can track these conformational changes, revealing the preferred spatial arrangements of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with its environment, such as a solvent or a biological receptor. utupub.fi

By running simulations at different temperatures, one can observe how the molecule's flexibility changes. The results of MD simulations are often analyzed to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. RMSD provides a measure of how much the molecule's structure deviates from a reference conformation over time, while RMSF highlights the flexibility of different parts of the molecule. For this compound, the atoms in the cyclobutyl rings and the carboxylic acid group would be expected to show higher RMSF values, indicating greater mobility.

Table 2: Conformational Analysis of this compound from MD Simulations (Hypothetical Data)

| Conformational Parameter | Average Value | Fluctuation (RMSF) |

|---|---|---|

| Dihedral Angle (Ring 1 - Ring 2) | 85° | ± 15° |

| C-C-C=O Dihedral Angle | 175° | ± 10° |

| Puckering Amplitude (Ring 1) | 0.2 Å | 0.05 Å |

Elucidation of Reaction Mechanisms via Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, and, most importantly, the transition states that connect them, a detailed reaction mechanism can be elucidated. beilstein-journals.org

Transition state theory is a cornerstone of these investigations. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For this compound, one could investigate reactions such as its deprotonation, esterification, or decarboxylation. Computational methods can be used to compare different possible pathways for these reactions and determine which is the most energetically favorable. researchgate.net For example, in a study of the base-catalyzed reactions of cyclobutane-1,2-dione, computational methods were used to show that a benzilic acid type rearrangement was the most feasible reaction pathway due to its lower activation energy compared to other possibilities. beilstein-journals.orgresearchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Hypothetical Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Proton Abstraction | TS1 | 12.5 |

| Nucleophilic Attack | TS2 | 25.3 |

Predicting Spectroscopic Signatures and Molecular Interactions

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.gov The vibrational frequencies calculated from QM methods correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.gov Furthermore, electronic transitions can be predicted using time-dependent DFT (TD-DFT), providing insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov

Beyond spectroscopy, computational methods can be used to study the non-covalent interactions of this compound with other molecules. For instance, the formation of hydrogen-bonded dimers, a common feature of carboxylic acids, can be modeled. The strength and geometry of these interactions can be quantified, providing a deeper understanding of the molecule's behavior in the condensed phase. Natural Bond Orbital (NBO) analysis is a powerful tool for investigating these intermolecular interactions by quantifying the charge transfer between interacting orbitals. nih.gov

Table 4: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

|---|---|---|

| IR Spectroscopy | ~1710 cm⁻¹ | C=O stretch |

| ¹³C NMR Spectroscopy | ~180 ppm | Carboxylic acid carbon |

| ¹H NMR Spectroscopy | ~12 ppm | Carboxylic acid proton |

Advanced Research Applications in Chemical Synthesis and Bioactive Molecule Design

1-Cyclobutylcyclobutane-1-carboxylic acid as a Versatile Synthetic Building Block

The rigid, three-dimensional structure of spirocyclic compounds containing two cyclobutane (B1203170) rings, such as spiro[3.3]heptane-1-carboxylic acid, makes them attractive building blocks in organic synthesis. The inherent ring strain of the cyclobutane moieties influences their reactivity and provides access to unique molecular geometries that are of growing interest in medicinal chemistry.

The synthesis of functionalized spiro[3.3]heptanes, including those bearing a carboxylic acid group, has been a subject of considerable research. These synthetic routes often involve multi-step sequences starting from commercially available cyclobutanone derivatives. For instance, the construction of the spiro[3.3]heptane core can be achieved through the double alkylation of malonate diesters with 1,1-bis(bromomethyl)cyclobutane precursors. Subsequent hydrolysis and decarboxylation can then yield the desired carboxylic acid. chemrxiv.org

Once synthesized, these spirocyclic carboxylic acids can serve as versatile intermediates for a variety of chemical transformations. The carboxylic acid handle allows for standard functional group interconversions, including amidation, esterification, and reduction to the corresponding alcohol or conversion to amines via the Curtius rearrangement. chemrxiv.org These transformations enable the introduction of diverse functionalities and the construction of more complex molecular architectures.

For example, the synthesis of various mono- and bi-functional spiro[3.3]heptanes has been reported, starting from a ketone precursor which can be converted to a carboxylic acid. chemrxiv.org This highlights the role of the carboxylic acid derivative as a key intermediate for accessing a range of building blocks for medicinal chemistry applications.

Development of Bioisosteres and Scaffolds for Medicinal Chemistry Research

One of the most significant applications of spiro[3.3]heptane-based structures is in the field of medicinal chemistry, where they are increasingly utilized as bioisosteres and rigid scaffolds in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

The spiro[3.3]heptane moiety has emerged as a non-classical, three-dimensional bioisostere for the phenyl ring. chemrxiv.orgnih.gov Replacing a flat aromatic ring with a saturated, rigid, and three-dimensional scaffold can lead to significant improvements in the physicochemical properties of a drug candidate, such as increased solubility and metabolic stability, while maintaining or even improving biological activity. bldpharm.comsigmaaldrich.com The introduction of such spirocyclic scaffolds increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often associated with higher success rates in clinical drug development. bldpharm.com

The unique geometry of the spiro[3.3]heptane core, with its non-collinear exit vectors for substituents, allows for the precise spatial arrangement of pharmacophoric elements, enabling a more refined interaction with biological targets. chemrxiv.org This has been demonstrated by the successful incorporation of the spiro[3.3]heptane scaffold into analogs of FDA-approved drugs, where it replaced mono-, meta-, and para-substituted phenyl rings, resulting in patent-free compounds with high biological activity. chemrxiv.orgnih.gov

The table below illustrates the comparison of physicochemical properties when a phenyl ring is replaced with a spiro[3.3]heptane core in a known drug molecule.

| Compound | clogP | logD | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) |

| Sonidegib (original drug) | 6.8 | ≥ 3.5 | 18 |

| trans-spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 36 |

| cis-spiro[3.3]heptane analog | 6.0 | ≥ 3.5 | 156 |

Data extrapolated from a study on Sonidegib analogs where the phenyl ring was replaced by a spiro[3.3]heptane moiety. chemrxiv.org

Chemical Probes and Imaging Agents

While direct applications of this compound or its close analogs as chemical probes and imaging agents are not extensively documented, their structural features suggest potential in this area. The rigid spirocyclic scaffold can serve as a core for the development of probes where a specific spatial orientation of reporter groups (e.g., fluorophores, affinity labels) is required.

The synthetic versatility of the carboxylic acid group allows for the attachment of various reporter molecules. For instance, the carboxylic acid can be coupled to fluorescent dyes or biotin tags to create probes for studying biological processes. The defined geometry of the spiro[3.3]heptane scaffold would ensure that the attached functionalities are held in a predictable orientation, which can be crucial for specific binding events or for use in techniques such as fluorescence resonance energy transfer (FRET).

Role in Polymer Science and Material Chemistry

Cyclobutane-containing dicarboxylic acids have shown promise as monomers for the synthesis of polymers such as polyamides and polyesters. und.edu These biomass-derived alternatives to petroleum-based diacids can be prepared through methods like [2+2] photocycloaddition. und.edu The incorporation of the rigid and strained cyclobutane rings into a polymer backbone can significantly influence the material's properties, potentially leading to enhanced thermal stability, mechanical strength, or unique optical properties.

Dicarboxylic acids are fundamental building blocks for polyesters, which are synthesized by reacting the dicarboxylic acid with a diol. The resulting polymers have a wide array of applications, from textiles to biomedical devices. While specific research on polymers derived from this compound is lacking, the general principles of polyester and polyamide synthesis suggest its potential as a monomer. The spirocyclic nature of this particular dicarboxylic acid analog would likely impart a high degree of rigidity and a three-dimensional character to the resulting polymer chain, which could be advantageous for creating novel materials with tailored properties.

Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the number and types of hydrogen atoms in a molecule. For 1-Cyclobutylcyclobutane-1-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the two cyclobutane (B1203170) rings and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm. libretexts.orgopenstax.orglibretexts.org The protons on the cyclobutane rings will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons, with chemical shifts generally appearing in the upfield region.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound would be expected to show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm. libretexts.orgopenstax.orglibretexts.org The carbons of the cyclobutane rings will resonate at higher field strengths. The quaternary carbon to which the carboxyl group and the other cyclobutyl ring are attached will have a distinct chemical shift.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 10.0 - 12.0 (broad s, 1H) | -COOH |

| 1.5 - 2.5 (m) | Cyclobutyl H |

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgopenstax.orgorgchemboulder.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration will appear in the region of 1690-1760 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com The C-O stretching and O-H bending vibrations will also be present in the fingerprint region of the spectrum. orgchemboulder.com

| Characteristic IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 2500 - 3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 1690 - 1760 (strong) | C=O stretch (carbonyl) |

| 1210 - 1320 | C-O stretch |

| 910 - 950 and 1395-1440 | O-H bend |

Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight. The fragmentation pattern can provide valuable structural information, with common fragmentation pathways for carboxylic acids including the loss of water (H₂O) and the carboxyl group (COOH). The cleavage of the cyclobutane rings is also a likely fragmentation pathway.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation of this compound from any impurities and for the determination of its purity.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shapes and low volatility. lmaleidykla.ltresearchgate.net To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester derivative, such as a methyl or silyl ester. lmaleidykla.ltcolostate.edu The derivatized analyte can then be readily separated on a suitable GC column and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC analysis. scbt.com For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and improve peak shape. Detection is typically achieved using an ultraviolet (UV) detector, as the carboxyl group has a weak chromophore, or more universally with a mass spectrometer (LC-MS) for higher sensitivity and selectivity. nih.gov

| Chromatographic Method | Typical Conditions |

| Gas Chromatography (GC) | Derivatization: Esterification (e.g., with methanol/H⁺ or a silylating agent). Column: Nonpolar or medium-polarity capillary column. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| High-Performance Liquid Chromatography (HPLC) | Mode: Reversed-phase. Stationary Phase: C18 or C8 bonded silica. Mobile Phase: Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol. Detector: Ultraviolet (UV) or Mass Spectrometer (MS). |

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Transformations

The development of novel catalytic methods for the synthesis and functionalization of complex molecules is a cornerstone of modern organic chemistry. For 1-cyclobutylcyclobutane-1-carboxylic acid and its analogs, several catalytic avenues hold significant promise for expanding their synthetic utility and accessing novel chemical space.

One area of intense interest is the decarboxylative cross-coupling of carboxylic acids. researchgate.net This powerful strategy allows for the conversion of the carboxylic acid moiety into a variety of other functional groups, effectively using it as a traceless directing group or a surrogate for an organometallic reagent. biorxiv.orgrsc.org Transition metal-catalyzed decarboxylative cross-coupling reactions could enable the introduction of aryl, vinyl, or alkyl groups at the quaternary center of the cyclobutane (B1203170) ring, providing access to a diverse range of derivatives. researchgate.net The development of new catalyst systems, particularly those based on palladium, copper, or nickel, will be crucial for achieving high efficiency and functional group tolerance in these transformations.

C–H functionalization represents another frontier in the catalytic transformation of cycloalkanes. nih.govru.nl Recent advances have demonstrated the ability to selectively activate and functionalize C–H bonds in strained ring systems. nih.govru.nlchemrxiv.org For this compound, the development of catalysts that can selectively target the methylene (B1212753) C–H bonds of the cyclobutane rings would open up new avenues for late-stage functionalization. This would allow for the introduction of new substituents without the need for de novo synthesis, a highly desirable feature in drug discovery programs. Ligand design will play a critical role in controlling the regioselectivity and stereoselectivity of these reactions. ru.nlchemrxiv.org

Furthermore, photoredox catalysis has emerged as a mild and powerful tool for the formation of C–C and C–heteroatom bonds. nih.govbohrium.com The application of photoredox catalysis to the functionalization of this compound could enable a variety of transformations, including alkylation, arylation, and amination, under mild reaction conditions. The generation of radical intermediates from the carboxylic acid or from the cyclobutane C–H bonds could be harnessed to forge new bonds and construct more complex molecular architectures.

The exploration of these and other novel catalytic transformations will undoubtedly expand the synthetic toolbox for accessing and modifying this compound and its derivatives, paving the way for the discovery of new compounds with unique properties and biological activities.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in the way molecules are synthesized and optimized. These technologies provide significant advantages in terms of reaction control, scalability, safety, and the speed of discovery. biorxiv.orgchemrxiv.org While the application of these methods to this compound is still in its infancy, the potential benefits are substantial.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving strained or reactive intermediates. chemrxiv.org The synthesis of cyclobutane-containing molecules, which can be challenging in batch due to ring strain, could be significantly improved using flow reactors. For instance, the carboxylation of a suitable precursor to form the carboxylic acid moiety could be performed with enhanced efficiency and safety using a tube-in-tube reactor that allows for the controlled introduction of carbon dioxide gas. researchgate.net The improved heat and mass transfer in flow systems can also lead to higher yields and purities, reducing the need for extensive purification. chemrxiv.org The successful application of flow chemistry in the synthesis of complex spirocyclic polyketides underscores its potential for constructing intricate molecular architectures like that of this compound.

Automated synthesis platforms enable the rapid generation of compound libraries for high-throughput screening. By combining robotic liquid handlers with sophisticated software, chemists can perform numerous reactions in parallel, exploring a wide range of building blocks and reaction conditions. This approach is invaluable for medicinal chemistry campaigns aimed at optimizing the biological activity of a lead compound. For this compound, an automated platform could be used to synthesize a library of analogs with diverse substituents on the cyclobutane rings or with modifications to the carboxylic acid group. This would allow for a systematic exploration of the structure-activity relationship (SAR) and the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

The synergy between flow chemistry and automated synthesis is particularly powerful. A multi-step synthesis of a this compound analog could be designed to run continuously in a series of connected flow reactors, with automated purification and analysis at each stage. This would enable the on-demand synthesis of novel compounds and significantly accelerate the drug discovery process. As these technologies become more accessible, their application to the synthesis and derivatization of this compound is expected to grow, unlocking new opportunities for innovation.

Computational Design of Novel Cyclobutyl Carboxylic Acid Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.gov For this compound, computational methods can be employed to design novel analogs with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects.

Pharmacophore modeling is a powerful technique for identifying the key structural features required for a molecule to bind to a specific biological target. researchgate.netnih.govnih.gov By analyzing the three-dimensional arrangement of functional groups in a set of known active compounds, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. For this compound, a pharmacophore model could be developed based on its interactions with a target protein, guiding the design of new analogs with optimized binding geometries.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. For a library of this compound analogs, a QSAR model could be developed to guide the selection of substituents that are likely to enhance their biological activity.

Virtual screening and molecular docking are computational techniques used to predict the binding affinity of a small molecule to a protein target. beilstein-journals.orgnih.govnih.gov These methods can be used to screen large databases of virtual compounds to identify those that are most likely to bind to a target of interest. For this compound, virtual screening could be used to identify potential biological targets, while molecular docking could be used to predict the binding mode and affinity of newly designed analogs.

The spirocyclic nature of this compound imparts a rigid, three-dimensional structure that is well-suited for computational design. nih.govacs.org The defined spatial orientation of the cyclobutane rings and the carboxylic acid group can be leveraged to achieve high-affinity and selective binding to a target protein. Computational studies can help to explore the conformational preferences of the molecule and to design analogs that are pre-organized for binding, minimizing the entropic penalty upon complex formation. The table below illustrates how different computational techniques can be applied to the design of novel analogs.

| Computational Technique | Application to this compound Analog Design |

| Pharmacophore Modeling | Identification of key structural features for target binding and virtual screening of compound libraries. |

| QSAR | Prediction of biological activity for new analogs and prioritization of synthetic targets. |

| Virtual Screening | Identification of potential biological targets for the scaffold. |

| Molecular Docking | Prediction of binding mode and affinity of new analogs to a target protein. |

By integrating these computational approaches into the design-synthesis-test cycle, researchers can accelerate the discovery of novel this compound analogs with therapeutic potential.

Expanding the Scope of Bioactive Motif Applications

The cyclobutane ring is a recurring structural motif in a variety of bioactive small molecules and natural products. rsc.orgresearchgate.netnih.gov Its unique conformational properties and ability to introduce three-dimensionality make it an attractive scaffold for medicinal chemistry. The spirocyclic core of this compound further enhances these properties, providing a rigid framework for the precise positioning of functional groups. This suggests that the this compound scaffold has significant potential as a bioactive motif in a wide range of therapeutic areas.

One promising application is the use of the spiro[3.3]heptane core as a bioisostere for other common ring systems, such as cyclohexane (B81311) or even a phenyl ring. chemrxiv.orgresearchgate.net Bioisosteric replacement is a common strategy in drug design to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. The rigid, non-planar nature of the spiro[3.3]heptane system can offer advantages over more flexible or planar scaffolds, such as improved binding to a target protein or enhanced metabolic stability. The carboxylic acid group of this compound can serve as a handle for attaching the scaffold to a larger molecule or as a key pharmacophoric feature itself.

The incorporation of the this compound motif into known pharmacophores could lead to the discovery of novel drug candidates with improved properties. For example, the spirocyclic cyclobutane ring has been shown to be crucial for the potency of certain enzyme inhibitors. nih.govru.nl By strategically incorporating the this compound scaffold into the design of new inhibitors, it may be possible to achieve enhanced potency and selectivity.

Furthermore, the unique three-dimensional shape of the this compound scaffold can be exploited to access novel chemical space that is not readily accessible with more traditional, planar scaffolds. This can lead to the discovery of compounds with novel mechanisms of action or the ability to target challenging protein-protein interactions. The table below highlights some potential therapeutic areas where the this compound motif could be explored.

| Therapeutic Area | Potential Application of the this compound Motif |

| Oncology | Design of novel enzyme inhibitors or protein-protein interaction modulators. |

| Neuroscience | Development of ligands for G-protein coupled receptors or ion channels. |

| Infectious Diseases | Synthesis of new antibacterial or antiviral agents. |

| Inflammation | Creation of inhibitors for key inflammatory enzymes or receptors. |

The continued exploration of the this compound scaffold as a bioactive motif is likely to yield new and exciting discoveries in the field of drug discovery. Its unique structural features and synthetic tractability make it a valuable addition to the medicinal chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclobutylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of cyclobutane derivatives often involves [3+1] cycloaddition or ring-strain-driven functionalization. For example, trifluoromethyl-substituted analogs (e.g., 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid) are synthesized via photochemical or thermal cyclization, with yields dependent on temperature and catalyst choice . Reaction optimization should include controls for ring-opening side reactions, as cyclobutane’s inherent strain (~26 kcal/mol) increases reactivity. Purification via recrystallization or chromatography is critical due to byproducts from strained intermediates .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability testing should follow protocols for strained carbocycles. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. For example, cyclobutane-1,1-dicarboxylic acid remains stable below 150°C but degrades upon exposure to strong oxidizers . Storage recommendations include inert atmospheres (argon/nitrogen) and temperatures ≤4°C to minimize ring-opening hydrolysis .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For cyclobutane derivatives, -NMR coupling constants (e.g., ) confirm ring geometry, while -NMR detects carbonyl carbons at ~175 ppm . X-ray crystallography provides definitive proof of stereochemistry but requires high-purity crystals .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for cyclobutane carboxylic acids?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model strain energy and transition states. For instance, discrepancies in hydrolysis rates between analogs (e.g., cyclobutane vs. cyclopentane derivatives) can be attributed to differences in angle strain and electron density at the carbonyl group . Validate models with kinetic isotope effects (KIEs) or substituent-dependent reactivity studies .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer : Standardize synthesis protocols (e.g., fixed catalyst loading, reaction time) and validate purity via HPLC (>98%). For biological assays, use a reference compound (e.g., 1-Aminocyclobutane-1-carboxylic acid hydrochloride) to calibrate activity thresholds. Contradictions in cytotoxicity data may arise from residual solvents; employ lyophilization for solvent removal .

Q. How does the cyclobutane ring’s steric profile influence its interaction with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can map binding pockets. For example, cyclobutane’s planar geometry may hinder binding to enzymes requiring tetrahedral intermediates, whereas substituents like trifluoromethyl groups enhance affinity via hydrophobic interactions . Compare IC values against cyclohexane analogs to isolate steric effects .

Safety and Best Practices

Q. What precautions are necessary when handling this compound, given limited toxicity data?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., cyclobutylamine’s LD = 250 mg/kg in rats). Use fume hoods, nitrile gloves, and ANSI-approved goggles. In case of exposure, follow protocols for carboxylic acids: rinse skin with water (15 min), and seek medical evaluation for ingestion .

Data Gaps and Future Directions

Q. Why are there inconsistencies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.